3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
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Overview
Description
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic compound with the molecular formula C8H14N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, followed by reduction. One common method is the alkylation of 1-ethyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the alcohol group.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the compound.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde and carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced in place of the hydroxyl group.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the hydroxyl group at the 3-position of the propyl chain distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
NIWZDSQCHKOZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCCO |
Origin of Product |
United States |
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